Cas no 896103-70-1 (tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate)
![tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate structure](https://www.kuujia.com/scimg/cas/896103-70-1x500.png)
tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 2-hydroxy-,1,1-dimethylethyl ester
- 2-hydroxy-1-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid 1,1-dimethylethyl ester
- 8-Boc-2-hydroxy-1-oxa-8-azaspiro[4.5]decane
- tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- AMY34010
- AS-33993
- CS-0048418
- MTLANSXDLMFWGB-UHFFFAOYSA-N
- 8-Boc-1-oxa-8-azaspiro[4.5]decan-2-ol
- A861123
- SB11663
- WKB10370
- AKOS025290960
- 8-Boc-2-hydroxy-1-oxa-8-azaspiro[4.5]decane, AldrichCPR
- 896103-70-1
- 2-Hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylic acid tert-butyl ester
- FT-0754541
- SCHEMBL1575074
- tert-butyl2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- DA-01372
-
- MDL: MFCD24465875
- Inchi: InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-6-13(7-9-14)5-4-10(15)17-13/h10,15H,4-9H2,1-3H3
- InChI Key: MTLANSXDLMFWGB-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N1CCC2(CCC(O)O2)CC1
Computed Properties
- Exact Mass: 257.16270821g/mol
- Monoisotopic Mass: 257.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 59Ų
tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1119058-1g |
tert-Butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
896103-70-1 | 98+% | 1g |
¥1951.00 | 2024-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-H10843-5g |
8-Boc-2-hydroxy-1-oxa-8-azaspiro[4.5]decane - H10843 |
896103-70-1 | 5g |
33915.0CNY | 2021-07-10 | ||
Chemenu | CM108973-1g |
tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
896103-70-1 | 97% | 1g |
$302 | 2024-07-21 | |
Chemenu | CM108973-5g |
tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
896103-70-1 | 97% | 5g |
$913 | 2021-08-06 | |
eNovation Chemicals LLC | D496440-500MG |
tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
896103-70-1 | 97% | 500mg |
$225 | 2024-05-23 | |
eNovation Chemicals LLC | D496440-5G |
tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
896103-70-1 | 97% | 5g |
$1000 | 2024-05-23 | |
TRC | B704933-10mg |
tert-Butyl 2-Hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
896103-70-1 | 10mg |
$ 50.00 | 2022-06-06 | ||
Alichem | A289000626-1g |
tert-Butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
896103-70-1 | 95% | 1g |
$802.50 | 2023-08-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06437-10G |
tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
896103-70-1 | 97% | 10g |
¥ 9,213.00 | 2023-04-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-H10843-10g |
8-Boc-2-hydroxy-1-oxa-8-azaspiro[4.5]decane - H10843 |
896103-70-1 | 10g |
59137CNY | 2021-05-07 |
tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate Related Literature
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
Additional information on tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Professional Introduction to Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS No. 896103-70-1)
Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS No. 896103-70-1) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, characterized by its unique spirocyclic structure, exhibits a remarkable potential for various applications, particularly in the development of novel therapeutic agents and biochemical research tools.
The molecular structure of tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate consists of a spirocyclic framework that integrates an oxygen atom and an azacycloalkane moiety, providing a versatile scaffold for chemical modifications. The presence of a hydroxyl group and a tert-butyl ester functionality further enhances its reactivity and utility in synthetic chemistry. This compound's unique architecture makes it an attractive candidate for designing molecules with tailored biological activities.
In recent years, the interest in spirocyclic compounds has surged due to their ability to mimic natural products and exhibit enhanced binding affinity to biological targets. Studies have demonstrated that spirocyclic structures can improve pharmacokinetic properties such as solubility and metabolic stability, making them ideal candidates for drug development. The incorporation of an azacycloalkane ring in tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate introduces rigidity to the molecule, which can be beneficial in optimizing receptor interactions.
One of the most compelling aspects of this compound is its potential application in the synthesis of protease inhibitors. Proteases play a crucial role in numerous biological processes, including signal transduction and disease pathogenesis. By leveraging the spirocyclic scaffold, researchers have been able to design molecules that selectively inhibit specific proteases, thereby offering new therapeutic strategies for conditions such as cancer and inflammation. The hydroxyl group in tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate provides a site for further functionalization, allowing for the development of highly specific inhibitors.
Furthermore, the tert-butyl ester group offers stability under various conditions while maintaining reactivity necessary for further derivatization. This balance makes it an excellent intermediate in multi-step synthetic routes aimed at creating complex pharmaceutical molecules. The compound's ability to undergo selective reactions while preserving its core structure has been exploited in the development of libraries for high-throughput screening.
The latest research in medicinal chemistry highlights the importance of heterocyclic compounds in drug discovery. Spirocyclic azacycloalkanes have been particularly studied for their potential to act as scaffolds for bioactive molecules. For instance, derivatives of tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate have shown promise in inhibiting enzymes involved in bacterial resistance mechanisms. This underscores the compound's versatility and its potential role in addressing emerging therapeutic challenges.
In addition to its applications in drug development, this compound has found utility in biochemical research as a tool for understanding enzyme mechanisms and ligand-receptor interactions. Its unique structural features allow researchers to probe binding affinities and kinetic parameters with high precision. The spirocyclic core provides a stable platform for studying conformational changes that occur during enzymatic reactions, offering insights into molecular recognition processes.
The synthesis of tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. The process typically requires multiple steps, including cyclization reactions and functional group interconversions, to achieve the desired product with high yield and purity. Advances in catalytic methods have further refined these synthetic routes, making them more efficient and environmentally friendly.
The compound's stability under various storage conditions makes it a valuable asset for long-term research projects. Its resistance to degradation ensures that it remains viable for multiple experiments without loss of potency or purity. This reliability is crucial for maintaining consistency in experimental results and advancing scientific understanding.
The future prospects of tert-butyl 2-hydroxy-1-oxa-8_azaspiro[4_5]decane_8_carboxylate are vast and multifaceted. As research continues to uncover new biological functions and therapeutic targets, this compound will likely play an increasingly significant role in pharmaceutical innovation. Its unique structural features offer a rich foundation for designing molecules with improved pharmacological profiles, addressing unmet medical needs across various therapeutic areas.
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